
An In-depth Technical Guide to the Crystal
Structure of Ferrous Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ferrous carbonate

Cat. No.: B036915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ferrous
carbonate (FeCO₃), a compound of significant interest in various scientific and industrial fields,

including geology, materials science, and pharmaceuticals. A thorough understanding of its

crystallographic properties is fundamental for predicting its behavior and designing novel

applications.

Crystal Structure and Space Group
Ferrous carbonate, commonly known as the mineral siderite, crystallizes in the trigonal crystal

system.[1][2] Its structure is isomorphous with calcite (CaCO₃) and it belongs to the calcite

group of minerals.[1][3] The space group for ferrous carbonate is consistently identified as R-

3c.[4][5][6][7] This space group designation indicates a rhombohedral lattice with a three-fold

rotational axis and a glide plane.

The crystal structure consists of Fe²⁺ cations and planar CO₃²⁻ anionic groups.[4][8] The

iron(II) ions are octahedrally coordinated by six oxygen atoms from six different carbonate

groups, forming FeO₆ octahedra.[4] These octahedra share corners to create a three-

dimensional framework.[9] The carbonate groups are arranged in layers perpendicular to the c-

axis.[7]
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The precise dimensions of the unit cell of ferrous carbonate have been determined by various

studies. The lattice parameters, which define the size and shape of the unit cell, are crucial for

material characterization and computational modeling. The following table summarizes the

reported quantitative data for the hexagonal setting of the trigonal system.

Parameter Reported Value (Å) Reference

Lattice Parameter (a) 4.69 [10]

4.6916 [8]

4.761 [9]

4.626 [11]

Lattice Parameter (c) 15.38 [10]

15.3796 [8]

5.872 [9]

15.288 [11]

Fe-O Bond Length 2.13 [4]

2.17 [9]

C-O Bond Length 1.29 [4]

1.30 [9]

Note: Variations in lattice parameters can arise from differences in experimental conditions,

sample purity, and analytical techniques.

Experimental Determination Protocols
The determination of the crystal structure of ferrous carbonate is primarily achieved through

X-ray diffraction (XRD) techniques.[5] Both single-crystal XRD and powder XRD are employed

to elucidate the atomic arrangement.

Single-Crystal X-ray Diffraction
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Single-crystal X-ray diffraction provides the most accurate determination of crystal structures.

The general protocol involves:

Crystal Selection: A high-quality single crystal of ferrous carbonate, free from significant

defects, is carefully selected and mounted on a goniometer head.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is

rotated, the diffracted X-rays are recorded by a detector. The angles and intensities of these

diffracted beams are measured.

Structure Solution and Refinement: The collected diffraction data is used to determine the

unit cell parameters and the symmetry of the crystal, leading to the identification of the space

group. The positions of the atoms within the unit cell are then determined by solving the

phase problem. Finally, the structural model is refined to achieve the best possible fit with the

experimental data.[7]

X-ray Powder Diffraction (XRPD)
X-ray powder diffraction is a versatile technique used for phase identification and for the

determination of lattice parameters from a polycrystalline sample. A typical experimental

protocol is as follows:

Sample Preparation: A fine powder of ferrous carbonate is prepared to ensure a random

orientation of the crystallites. The powder is then mounted in a sample holder.

Data Collection: The powdered sample is exposed to a monochromatic X-ray beam. The

detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.[12]

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series

of peaks. The positions of these peaks are determined by the lattice parameters of the

crystal structure (Bragg's Law). The space group and lattice parameters can be determined

and refined by analyzing the peak positions and intensities.[12]

One specific study detailed the collection of powder diffraction patterns with a Huber G670

powder diffractometer in the 2θ range of 3 to 100° in steps of 0.005° using Cu Kα1 radiation (λ

= 1.54056 Å) for 10 minutes.[12] The data was collected in transmission mode from a rotating

flat plate sample.[12]
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Logical Relationship Diagram
The following diagram illustrates the hierarchical relationship of the crystallographic information

for ferrous carbonate.
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Ferrous Carbonate Crystallographic Hierarchy

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Siderite Mineral: Composition, Crystal Structure, and Geological Occurrence Explained
[mineralexpert.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b036915?utm_src=pdf-body
https://www.benchchem.com/product/b036915?utm_src=pdf-body-img
https://www.benchchem.com/product/b036915?utm_src=pdf-body
https://www.benchchem.com/product/b036915?utm_src=pdf-custom-synthesis
https://mineralexpert.org/article/siderite-iron-carbonate-mineral
https://mineralexpert.org/article/siderite-iron-carbonate-mineral
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Siderite - Wikipedia [en.wikipedia.org]

3. sandatlas.org [sandatlas.org]

4. next-gen.materialsproject.org [next-gen.materialsproject.org]

5. Ferrous carbonate | 1335-56-4 | Benchchem [benchchem.com]

6. Iron(II) carbonate - matvoc.nims.go.jp [matvoc.nims.go.jp]

7. geo.arizona.edu [geo.arizona.edu]

8. Iron(II) carbonate - Wikipedia [en.wikipedia.org]

9. mp-18969: FeCO3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

10. Crystal: Iron Carbonate - FeCO3 - SurfaceNet [surfacenet.de]

11. researchgate.net [researchgate.net]

12. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of
Ferrous Carbonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b036915#ferrous-carbonate-crystal-structure-and-
space-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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